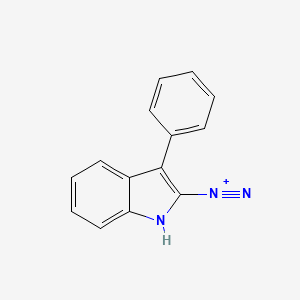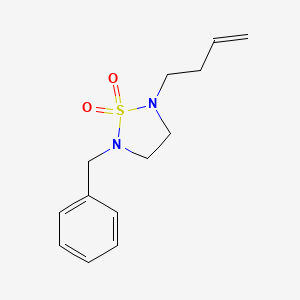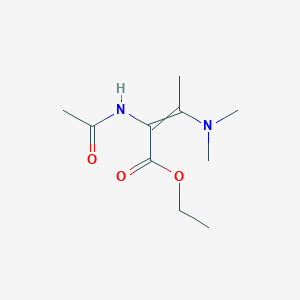
2,3-Di(1H-pyrrol-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(1H-pyrrol-2-yl)pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
The synthesis of 2,3-Di(1H-pyrrol-2-yl)pyrazine typically involves several steps:
Cyclization: This method involves the formation of the pyrazine ring through cyclization reactions.
Ring Annulation: This process adds additional rings to the existing structure, enhancing the compound’s complexity.
Cycloaddition: This method involves the addition of multiple reactants to form the desired heterocyclic structure.
Direct C-H Arylation: This method directly introduces aryl groups into the pyrrole ring.
Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the preparation of pyrrolo[1,2-a]pyrazines can be achieved using enones in a three-step process involving cross-coupling, addition of propargylamine, and intramolecular cyclization .
Analyse Chemischer Reaktionen
2,3-Di(1H-pyrrol-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Catalysts: Transition metals like palladium or nickel
Major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2,3-Di(1H-pyrrol-2-yl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in drug discovery and development, particularly for its potential to treat various diseases.
Industry: It is employed in the production of organic materials and natural products.
Wirkmechanismus
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it exhibits kinase inhibitory activity by binding to the active site of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2,3-Di(1H-pyrrol-2-yl)pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
The uniqueness of this compound lies in its dual pyrrole and pyrazine rings, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug discovery .
Eigenschaften
CAS-Nummer |
827030-25-1 |
|---|---|
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2,3-bis(1H-pyrrol-2-yl)pyrazine |
InChI |
InChI=1S/C12H10N4/c1-3-9(13-5-1)11-12(16-8-7-15-11)10-4-2-6-14-10/h1-8,13-14H |
InChI-Schlüssel |
YPOHJGPXXBELAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C2=NC=CN=C2C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)

![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)



![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)




